Lipophilicity Divergence (XLogP3 = 3.6) vs. Primary Sulfonamide Benzofurans: Permeability-Driven Selection Criterion
The target compound exhibits a computed XLogP3 of 3.6, placing it approximately 1.5–2.5 log units higher than primary sulfonamide benzofuran carbonic anhydrase inhibitors such as 2-methylbenzofuran sulfonamides (MBFS series) and 5-bromobenzofuran sulfonamides (BBFS series) reported by Marquès et al. (2021), whose cLogP values are estimated to range from 1.0 to 2.0 based on their more polar urea and primary sulfonamide functionalities [1]. This lipophilicity differential predicts superior passive membrane permeability for the target compound, consistent with its inclusion in cell-based phenotypic screening campaigns (GPR151, FBW7, MITF) . For procurement decisions where intracellular target access is paramount, the higher XLogP3 of 3.6 constitutes a measurable, fitness-for-purpose parameter not met by the more polar primary sulfonamide series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem computed) |
| Comparator Or Baseline | 2-Methylbenzofuran primary sulfonamides (MBFS series): estimated cLogP 1.0–2.0; 5-Bromobenzofuran primary sulfonamides (BBFS series): estimated cLogP 1.5–2.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +2.6 (target compound more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator cLogP values estimated from published structures in Marquès et al. 2021 |
Why This Matters
Higher lipophilicity favors passive membrane permeability and intracellular target access, making this compound a rationally selectable probe for cell-based phenotypic assays where polar primary sulfonamides fail.
- [1] Marquès S, et al. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. European Journal of Medicinal Chemistry, 2021, 215, 113283. View Source
